N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Brand Name: Vulcanchem
CAS No.: 1257535-24-2
VCID: VC2666230
InChI: InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-5-3-11(4-6-12)22-13-9-10(7-8-18-13)14(15,16)17/h3-9H,1-2H3
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F
Molecular Formula: C14H13F3N2O3S
Molecular Weight: 346.33 g/mol

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

CAS No.: 1257535-24-2

Cat. No.: VC2666230

Molecular Formula: C14H13F3N2O3S

Molecular Weight: 346.33 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide - 1257535-24-2

Specification

CAS No. 1257535-24-2
Molecular Formula C14H13F3N2O3S
Molecular Weight 346.33 g/mol
IUPAC Name N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Standard InChI InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-5-3-11(4-6-12)22-13-9-10(7-8-18-13)14(15,16)17/h3-9H,1-2H3
Standard InChI Key ZMFHQLWROLPAKR-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide is officially registered with the Chemical Abstracts Service (CAS) registry number 1257535-24-2 . This unique identifier ensures proper identification in chemical databases and literature. The compound belongs to the chemical class of aryl sulfonamides and features a distinctive trifluoromethyl substituent on a pyridine ring, connected via an ether linkage to a benzene ring bearing a dimethylsulfonamide group.

Synonyms and Alternative Nomenclature

The compound is recognized by several synonyms in scientific literature and commercial catalogs:

SynonymReference
2-[4-(N,N-Dimethylsulphamoyl)phenoxy]-4-(trifluoromethyl)pyridine
N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
N,N-dimethyl-4-((4-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide

This variety of naming conventions reflects the compound's complex structure and the different systematic approaches to chemical nomenclature.

Structural Formula and Representation

The molecular formula of the compound is C14H13F3N2O3S , indicating its composition of 14 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The structural arrangement features a central ether linkage connecting a pyridine ring with a trifluoromethyl substituent at the 4-position to a benzene ring substituted with a dimethylsulfonamide group.

Physicochemical Properties

Molecular Properties

The compound possesses several important molecular properties that influence its behavior in chemical and biological systems:

PropertyValueSource
Molecular Weight346.33 g/mol
Molecular FormulaC14H13F3N2O3S
SMILES NotationCN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-5-3-11(4-6-12)22-13-9-10(7-8-18-13)14(15,16)17/h3-9H,1-2H3
InChIKeyZMFHQLWROLPAKR-UHFFFAOYSA-N

Synthetic Routes and Chemical Reactivity

Chemical Reactivity

Based on its structure, N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide contains several reactive functional groups:

  • The pyridine nitrogen can act as a weak base and potential site for coordination with metals or protonation.

  • The sulfonamide group (SO₂N(CH₃)₂) is generally stable but can undergo hydrolysis under strong acidic or basic conditions.

  • The ether linkage (C-O-C) connecting the aromatic rings provides structural rigidity but may be susceptible to cleavage under harsh conditions.

  • The trifluoromethyl group (CF₃) enhances the lipophilicity of the molecule and affects the electronic properties of the pyridine ring.

Related Compounds and Structural Analogs

Positional Isomers

The search results reveal two structurally related compounds that differ only in the position of the trifluoromethyl group on the pyridine ring:

CompoundCAS NumberStructural Difference
N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide1257535-14-0Trifluoromethyl at position 3 of pyridine
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide1227954-33-7Trifluoromethyl at position 5 of pyridine

These positional isomers may exhibit different physicochemical properties and biological activities due to the altered electronic distribution and steric effects resulting from the different placement of the trifluoromethyl group.

Computational Properties of Related Compounds

For the 5-trifluoromethyl isomer (CAS: 1227954-33-7), the following computational chemistry data is available:

PropertyValueSource
TPSA (Topological Polar Surface Area)59.5
LogP3.143
Hydrogen Acceptors4
Hydrogen Donors0
Rotatable Bonds4

While these values specifically apply to the 5-trifluoromethyl isomer, they provide insight into the approximate physicochemical profile that might be expected for our compound of interest, as the core structure remains largely the same.

Hazard TypeInformationSource
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501

These hazard codes generally indicate:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

While this information specifically pertains to the 5-trifluoromethyl isomer, similar precautions should likely be applied to N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide due to structural similarities.

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